molecular formula C31H36N2O4 B12149884 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149884
M. Wt: 500.6 g/mol
InChI Key: QHOYYDMBKYJFAF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or aldehyde.

    Formation of the benzoxazine ring: This involves the cyclization of an o-aminophenol derivative with formaldehyde and an appropriate amine.

    Substitution reactions: Introduction of the ethoxy, hexyloxy, and methoxy groups can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine

    Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals, particularly for its potential biological activities.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Industry

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Material Manufacturing: It can be used in the production of specialty materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(4-Ethoxyphenyl)-5-[4-(butyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The unique combination of ethoxy, hexyloxy, and methoxy groups in 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may confer specific chemical and biological properties that distinguish it from similar compounds. These properties can include differences in solubility, reactivity, and biological activity.

Properties

Molecular Formula

C31H36N2O4

Molecular Weight

500.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H36N2O4/c1-4-6-7-10-19-36-29-18-15-23(20-30(29)34-3)31-33-27(25-11-8-9-12-28(25)37-31)21-26(32-33)22-13-16-24(17-14-22)35-5-2/h8-9,11-18,20,27,31H,4-7,10,19,21H2,1-3H3

InChI Key

QHOYYDMBKYJFAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2)OC

Origin of Product

United States

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